4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline is a chemical compound categorized under triazole derivatives. This compound features a triazole ring and a trifluoromethyl group attached to an aniline structure, contributing to its unique chemical properties. The molecular formula for this compound is with a molecular weight of approximately 228.17 g/mol. Its structure allows for diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline exhibits significant biological activities. Its mechanism of action involves interactions with specific molecular targets, including enzyme inhibition by binding to active sites. The presence of the triazole ring allows for coordination with metal ions, which can modulate various biochemical pathways. Furthermore, the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration.
The synthesis of 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline generally involves:
This method follows a nucleophilic substitution mechanism where the chlorine atom is replaced by the triazole ring .
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions, enhancing yield and purity while allowing for better control over parameters .
Several compounds share structural or functional similarities with 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline | Aniline with trifluoromethyl group | Different position of trifluoromethyl group impacts reactivity |
| 4-(1H-1,2,3-triazol-1-yl)-3-(trifluoromethyl)aniline | Similar triazole structure | Variations in substitution pattern affect biological activity |
| 5-(trifluoromethyl)-1H-pyrazole | Pyrazole instead of triazole | Different heterocyclic structure may lead to distinct properties |
These compounds highlight the unique positioning and functional groups that define the properties and potential applications of 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline in various fields .
4-(1H-1,2,4-Triazol-1-yl)-2-(trifluoromethyl)aniline belongs to the class of aniline derivatives fused with 1,2,4-triazole heterocycles. Its IUPAC name systematically describes its structure:
The molecular formula C₉H₇F₃N₄ (molecular weight: 228.17 g/mol) reflects its hybrid structure, combining aromatic, electron-withdrawing (-CF₃), and electron-donating (-NH₂) functionalities.
Table 1: Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇F₃N₄ |
| Molecular Weight | 228.17 g/mol |
| IUPAC Name | 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline |
| Key Functional Groups | Amino (-NH₂), Triazole, -CF₃ |
The compound’s structural isomerism is notable when compared to analogs such as 2-(triazol-1-yl)aniline (CAS 15213-01-1) and 4-(triazol-2-yl)-2-(trifluoromethyl)aniline (CID 39870041), which differ in triazole substitution patterns.
The integration of triazole rings into aromatic amines emerged as a key strategy in late 20th-century organic chemistry, driven by the demand for bioactive molecules. Early work focused on simple triazole-aniline hybrids, but the introduction of trifluoromethyl groups marked a pivotal shift. The -CF₃ group, known for enhancing metabolic stability and lipophilicity, became a cornerstone in agrochemical and pharmaceutical design.
This compound’s structural features make it a versatile intermediate in several contexts:
Table 2: Comparative Analysis of Triazole-Aniline Derivatives